Ethyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-3-yl)acetate
Overview
Description
Ethyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-3-yl)acetate is an organic compound with the molecular formula C14H20N2O4. It is a derivative of pyridine and contains a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-3-yl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-amino-6-bromopyridine and ethyl bromoacetate.
Formation of Intermediate: The 3-amino-6-bromopyridine is first protected with tert-butoxycarbonyl (Boc) to form 3-(tert-butoxycarbonylamino)-6-bromopyridine.
Coupling Reaction: The protected intermediate is then subjected to a coupling reaction with ethyl bromoacetate in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, improved yields, and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-3-yl)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The tert-butoxycarbonyl (Boc) group can be removed under acidic conditions to yield the free amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous sodium hydroxide or hydrochloric acid.
Deprotection: Achieved using trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Hydrolysis: this compound hydrolyzes to form 2-(6-((tert-butoxycarbonyl)amino)pyridin-3-yl)acetic acid.
Deprotection: Removal of the Boc group yields 2-(6-amino)pyridin-3-yl)acetic acid.
Scientific Research Applications
Ethyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-3-yl)acetate is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is a precursor in the development of drugs targeting specific biological pathways.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-3-yl)acetate involves its conversion to active metabolites in biological systems. The Boc group is removed under physiological conditions, revealing the free amine, which can interact with molecular targets such as enzymes or receptors. The pyridine ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(6-amino)pyridin-3-yl)acetate: Lacks the Boc protection, making it more reactive.
Methyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-3-yl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester.
Uniqueness
This compound is unique due to its Boc-protected amino group, which provides stability during synthetic transformations and can be selectively removed under mild conditions. This makes it a valuable intermediate in the synthesis of complex molecules .
Properties
IUPAC Name |
ethyl 2-[6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-5-19-12(17)8-10-6-7-11(15-9-10)16-13(18)20-14(2,3)4/h6-7,9H,5,8H2,1-4H3,(H,15,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJIMTMZSFQYIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN=C(C=C1)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.